molecular formula C10H12N2O3 B14346904 1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]- CAS No. 99068-71-0

1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]-

Cat. No.: B14346904
CAS No.: 99068-71-0
M. Wt: 208.21 g/mol
InChI Key: HVHFNFFDUABBSO-UHFFFAOYSA-N
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Description

1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]- is an organic compound that features a propanol backbone with an amino group and a nitrophenylmethylene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]- typically involves the condensation of 1-propanol with 4-nitrobenzaldehyde in the presence of an amine catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Propanol, 3-[[(4-nitrophenyl)methylene]amino]- is unique due to the presence of both the nitrophenyl and amino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

99068-71-0

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

3-[(4-nitrophenyl)methylideneamino]propan-1-ol

InChI

InChI=1S/C10H12N2O3/c13-7-1-6-11-8-9-2-4-10(5-3-9)12(14)15/h2-5,8,13H,1,6-7H2

InChI Key

HVHFNFFDUABBSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NCCCO)[N+](=O)[O-]

Origin of Product

United States

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